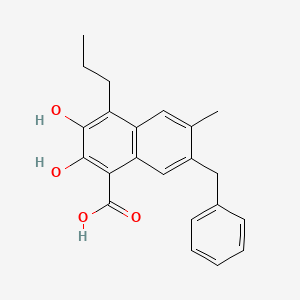

7-benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic Acid

Vue d'ensemble

Description

Applications De Recherche Scientifique

Antitumor Activity in Cancer Treatment

FX-11 has shown promising antitumor activity, particularly in lymphoma and pancreatic cancer xenografts. It operates by reducing ATP levels, inducing oxidative stress, and triggering cell death in cancer cells .

Metabolic Reprogramming in Cancer Cells

The compound is known to affect the metabolic pathways in cancer cells, specifically by inhibiting lactate dehydrogenase A (LDHA), which plays a crucial role in the glycolytic pathway and tumor metabolism .

Induction of Oxidative Stress

FX-11 increases reactive oxygen species (ROS) production, leading to oxidative stress which can cause cell death in tumor cells. This mechanism can be leveraged to target LDHA-dependent tumors .

Synergistic Effects with Other Compounds

Research has shown that FX-11 exhibits synergistic toxicity when combined with other compounds like FK866, enhancing its potential effectiveness in cancer treatment .

Impact on Mitochondrial Function

FX-11 has been observed to reduce mitochondrial transmembrane potential and ATP levels while increasing AMP kinase activity, affecting the energy balance within cells .

Potential in Treating Infectious Diseases

There is evidence suggesting that FX-11 may limit the growth of Mycobacterium tuberculosis, indicating potential applications beyond oncology and into infectious diseases .

Mécanisme D'action

FX-11, also known as LDHA Inhibitor FX11 or 7-benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic Acid, is a potent, selective, reversible, and competitive inhibitor of lactate dehydrogenase A (LDHA) .

Target of Action

The primary target of FX-11 is Lactate Dehydrogenase A (LDHA) . LDHA is an enzyme that mediates the interconversion of pyruvate and lactate, playing a crucial role in the glycolysis pathway .

Mode of Action

FX-11 acts as a competitive inhibitor of LDHA, meaning it competes with the substrate for the active site of the enzyme . The Ki value, which is a measure of the inhibitor’s affinity for the enzyme, is 8 μM .

Biochemical Pathways

By inhibiting LDHA, FX-11 disrupts the glycolysis pathway , reducing the conversion of pyruvate to lactate . This leads to a decrease in ATP levels, inducing oxidative stress and reactive oxygen species (ROS) production .

Result of Action

The inhibition of LDHA by FX-11 leads to a reduction in ATP levels, induction of oxidative stress, ROS production, and cell death . It has shown antitumor activity in lymphoma and pancreatic cancer xenografts .

Action Environment

The efficacy of FX-11 can be influenced by the tumor microenvironment. For instance, the hypoxic conditions often found in tumors can enhance the reliance of cancer cells on glycolysis, potentially increasing the effectiveness of LDHA inhibitors like FX-11 . .

Propriétés

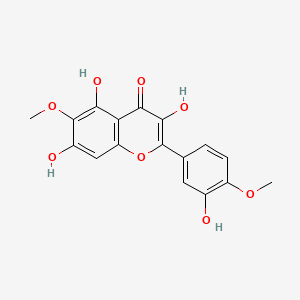

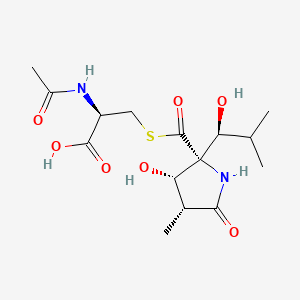

IUPAC Name |

7-benzyl-2,3-dihydroxy-6-methyl-4-propylnaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O4/c1-3-7-16-17-10-13(2)15(11-14-8-5-4-6-9-14)12-18(17)19(22(25)26)21(24)20(16)23/h4-6,8-10,12,23-24H,3,7,11H2,1-2H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVPYVYFMCKYFCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C(=C(C2=C1C=C(C(=C2)CC3=CC=CC=C3)C)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-benzyl-2,3-dihydroxy-6-methyl-4-propyl-naphthalene-1-carboxylic Acid | |

CAS RN |

213971-34-7 | |

| Record name | 3-Dihydroxy-6-methyl-7-(phenylmethyl)-4-propylnaphthalene-1-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0213971347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

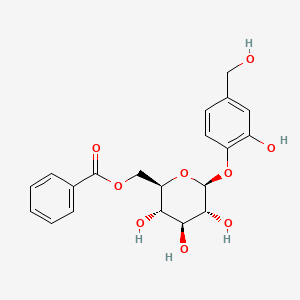

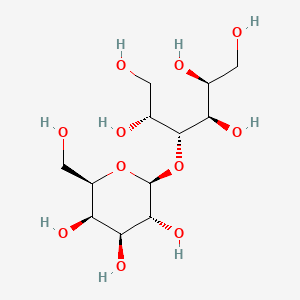

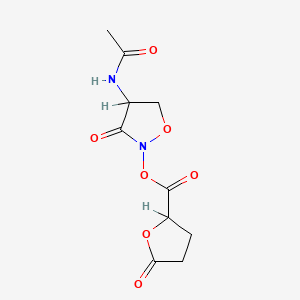

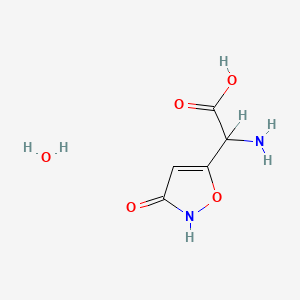

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.